molecular formula C4H5ClN2O B2943186 2-Chloro-5-ethyl-1,3,4-oxadiazole CAS No. 1368394-17-5

2-Chloro-5-ethyl-1,3,4-oxadiazole

Cat. No. B2943186
CAS RN: 1368394-17-5
M. Wt: 132.55
InChI Key: VWSJJNAECOUKRS-UHFFFAOYSA-N
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Description

“2-Chloro-5-ethyl-1,3,4-oxadiazole” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms in their ring structure . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives .


Synthesis Analysis

The synthesis of oxadiazoles, including “2-Chloro-5-ethyl-1,3,4-oxadiazole”, often involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, 2-chloro-2-oxoacetate, and ester . Other routes such as intramolecular cyclization of ester have also been used .


Molecular Structure Analysis

Oxadiazoles, including “2-Chloro-5-ethyl-1,3,4-oxadiazole”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Anti-Infective Agents

2-Chloro-5-ethyl-1,3,4-oxadiazole: derivatives have been explored for their potential as anti-infective agents. These compounds have shown activity against a variety of pathogens, including bacteria, viruses, and protozoa. The oxadiazole ring, a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, is a key feature in these molecules, contributing to their bioactivity .

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties. The structural framework of oxadiazoles allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation. This makes them promising candidates for the development of new anticancer drugs .

Agricultural Applications

In the agricultural sector, 2-Chloro-5-ethyl-1,3,4-oxadiazole derivatives are being studied for their herbicidal, insecticidal, and fungicidal activities. These compounds could serve as plant protection agents, helping to manage pests and diseases that affect crops .

Antifungal and Antibacterial Properties

The oxadiazole nucleus is known to confer antifungal and antibacterial properties to its derivatives. This makes them valuable in the development of new treatments for fungal and bacterial infections, addressing the growing concern of antimicrobial resistance .

Analgesic and Anti-inflammatory Effects

Some derivatives of oxadiazoles, including those with the 2-Chloro-5-ethyl-1,3,4-oxadiazole moiety, have been found to possess analgesic and anti-inflammatory effects. This opens up possibilities for their use in pain management and treatment of inflammatory conditions .

Antiviral Applications

Oxadiazole derivatives have also been investigated for their antiviral activities. They may interact with viral components or host cell factors to inhibit the replication of viruses, offering a potential route for the development of new antiviral drugs .

Mechanism of Action

Target of Action

Oxadiazoles, the class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that oxadiazoles likely interact with multiple targets, depending on the specific substituents present in the molecule.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The presence of electronegative nitrogen and oxygen atoms in the oxadiazole ring might enable these compounds to form hydrogen bonds with their targets, potentially altering the targets’ function .

Biochemical Pathways

Given the broad spectrum of biological activities associated with oxadiazoles , it is plausible that this compound could interfere with multiple biochemical pathways. For instance, some oxadiazoles have been found to disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .

Pharmacokinetics

Oxadiazoles have been successfully utilized as part of the pharmacophore in drug design , suggesting that they likely possess favorable ADME properties.

Result of Action

Given the diverse biological activities associated with oxadiazoles , it is likely that this compound could induce a variety of molecular and cellular changes, depending on the specific targets it interacts with.

properties

IUPAC Name

2-chloro-5-ethyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSJJNAECOUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethyl-1,3,4-oxadiazole

CAS RN

1368394-17-5
Record name 2-chloro-5-ethyl-1,3,4-oxadiazole
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